

# Spectroscopic Characterization Guide: Diethyl Tetradecanedioate

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## Compound of Interest

Compound Name: Diethyl tetradecanedioate

CAS No.: 19812-63-6

Cat. No.: B025933

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## Abstract

This technical guide provides a comprehensive spectroscopic analysis of **Diethyl tetradecanedioate** (CAS 1472-98-6), a critical intermediate in the synthesis of high-performance polyamides, lubricants, and drug delivery systems. Unlike standard data sheets, this document focuses on the causality of spectral features—linking molecular symmetry and electronic environments to observed NMR, IR, and MS signals.<sup>[1]</sup> The guide is designed to assist analytical scientists in structure verification and impurity profiling during process development.<sup>[1]</sup>

## Chemical Identity & Structural Logic<sup>[1][2][3][4][5][6]</sup>

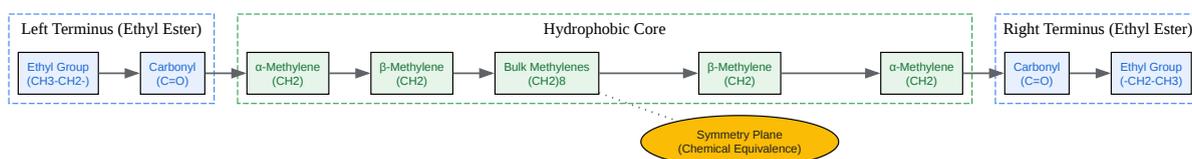
**Diethyl tetradecanedioate** is a long-chain dialkyl ester.<sup>[1]</sup> Its spectroscopic signature is defined by two key structural features:

- **Centrosymmetry:** The molecule possesses a center of inversion (in its most stable extended conformation), making the two ethyl ester ends chemically and magnetically equivalent.<sup>[1]</sup>
- **Aliphatic Core:** The central  $\text{C}_{10}$  chain dominates the signal intensity in NMR and defines the lipophilic vibrational modes in IR.

Property	Value
IUPAC Name	Diethyl tetradecanedioate
CAS Number	1472-98-6
Molecular Formula	
Molecular Weight	314.46 g/mol
SMILES	<chem>CCOC(=O)CCCCCCCCCCCC(=O)OCC</chem>

## Visualization: Structural Symmetry

The following diagram illustrates the chemical equivalence derived from the molecule's symmetry, which simplifies the NMR spectrum.



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Figure 1: Structural connectivity and symmetry plane of **Diethyl tetradecanedioate**. Note that chemically equivalent groups (Left/Right) produce identical NMR signals.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[8][9][10]

### Experimental Protocol

- Solvent: Deuterated Chloroform (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

) is preferred for its ability to dissolve the lipophilic chain while preventing exchange of labile protons (though none are present here).

- Concentration: ~10-15 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

## H NMR Analysis (Proton)

The proton spectrum is characterized by three distinct regions: the deshielded ester protons, the moderately shielded alpha-protons, and the shielded bulk alkyl chain.[1]

Chemical Shift ( <code>ngcontent-ng-c2307461527=""</code> <code>_ngghost-ng-c2764567632=""</code> <code> class="inline ng-star-inserted"&gt;</code> , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
4.12	Quartet ( Hz)	4H		Deshielded by the electronegative oxygen atom. Diagnostic of ethyl esters.
2.29	Triplet ( Hz)	4H		-protons. Deshielded by the carbonyl cone anisotropy.
1.61	Quintet/Multiplet	4H	<code>ngcontent-ng-c2307461527=""</code> <code>_ngghost-ng-c2764567632=""</code> <code> class="inline ng-star-inserted"&gt;</code>	-protons. Shielded relative to , but distinct from bulk due to proximity to functional group.

1.26	Broad Singlet	16H	Bulk ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">	The "methylene envelope." Chemically similar environments result in signal overlap.
1.25	Triplet (ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline ng-star-inserted">  Hz)	6H		Methyl terminus. Overlaps with the bulk methylene signal but identifiable by the triplet roof effect.

## C NMR Analysis (Carbon)

The carbon spectrum confirms the backbone count and functional group identity.[\[1\]](#)

Chemical Shift (ppm)	Assignment	Notes
173.9	C=O (Carbonyl)	Characteristic ester carbonyl region.
60.1	-O-CH <sub>2</sub> -	Deshielded by single bond oxygen.
34.4	-CH <sub>2</sub>	Adjacent to carbonyl.
29.6 - 29.1	Bulk CH <sub>2</sub>	Multiple peaks may resolve depending on field strength (29.6, 29.5, 29.3, 29.1).[1]
25.0	-CH <sub>2</sub>	Shielded relative to bulk due to -gauche effect from carbonyl oxygen.
14.3	-CH <sub>3</sub>	Terminal methyl of the ethyl group.

## Infrared Spectroscopy (FT-IR)

### Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) on neat liquid/low-melting solid.[1]
- Resolution: 4 cm

[2][3]

## Spectral Interpretation

The IR spectrum is dominated by the ester functionality and the long aliphatic chain.<sup>[1]</sup>

Wavenumber	Intensity	Mode	Assignment
2915, 2848	Strong	Stretching	C-H (Alkyl): Asymmetric and symmetric stretching of the methylene chain.
1736	Very Strong	Stretching	C=O (Ester): The "carbonyl stretch," the most diagnostic peak for esters.
1465	Medium	Bending	CH <sub>2</sub> Scissoring: Deformation of the methylene chain. <sup>[1]</sup>
1175	Strong	Stretching	C-O-C: Asymmetric stretching of the ester linkage.
720	Medium	Rocking	-(CH <sub>2</sub> ) <sub>n</sub> - Rocking: Specific for long alkyl chains ( ).

## Mass Spectrometry (MS)

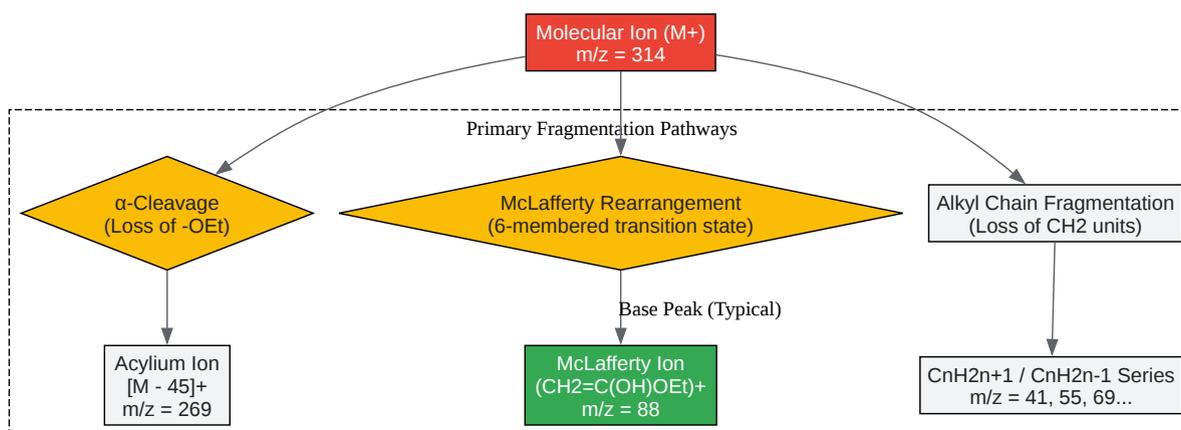
## Experimental Protocol

- Ionization: Electron Impact (EI) at 70 eV.[1]
- Inlet: GC-MS (Gas Chromatography injection).[1]

## Fragmentation Logic

Diethyl tetradecanedioate follows the classic fragmentation rules for aliphatic esters:

- McLafferty Rearrangement: The dominant pathway for esters with  $n$   $\alpha$ -hydrogens.  
-hydrogens.
- $\alpha$ -Cleavage: Loss of alkoxy groups.  
-Cleavage: Loss of alkoxy groups.



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Figure 2: Mass spectrometry fragmentation pathways. The McLafferty rearrangement ion ( $m/z$  88) is characteristic of ethyl esters.

## Key Diagnostic Ions[1]

- $m/z$  314 ( $M^+$ ): Molecular ion, typically weak intensity.[1]
- $m/z$  269 ( $M - 45$ ): Loss of ethoxy group ( ).
- $m/z$  223 ( $M - 45 - 46$ ): Loss of one ethoxy and one ethanol molecule (formation of ketene/acylium species).
- $m/z$  88 (Base Peak): The McLafferty rearrangement ion (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted"> ). This is the fingerprint of a long-chain ethyl ester.

## Summary of Spectroscopic Data

Technique	Key Parameter	Value	Interpretation
H NMR	4.12 (q)	4H	Ethyl ester linkage confirmed.
H NMR	2.29 (t)	4H	Connectivity to carbonyl confirmed.
C NMR	173.9	C=O	Ester carbonyl.
FT-IR	1736 cm	Strong	Ester C=O stretch.
FT-IR	720 cm	Medium	Long chain crystallinity/rocking.
MS (EI)	m/z 88	Base Peak	Ethyl ester specific rearrangement.
MS (EI)	m/z 314	Molecular Ion	Confirms MW.[1]

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Tetradecanedioic acid (related diacid).[1] NIST Chemistry WebBook, SRD 69.[1][2][4][3][5] Available at: [\[Link\]](#)
- SDBS. Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General reference for long-chain ester shifts). Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for McLafferty rearrangement and ester shift prediction).

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## Sources

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